Cas no 62826-22-6 (3-(2-Ethylphenyl)-1-propene)

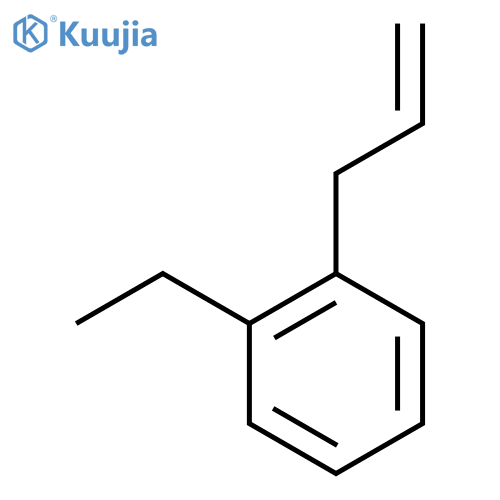

3-(2-Ethylphenyl)-1-propene structure

商品名:3-(2-Ethylphenyl)-1-propene

3-(2-Ethylphenyl)-1-propene 化学的及び物理的性質

名前と識別子

-

- 3-(2-Ethylphenyl)-1-propene

- 1-allyl-2-ethylbenzene

- IFWGWAZSSQBVOQ-UHFFFAOYSA-N

- 1-ethyl-2-(prop-2-en-1-yl)benzene

-

- MDL: MFCD11553760

- インチ: 1S/C11H14/c1-3-7-11-9-6-5-8-10(11)4-2/h3,5-6,8-9H,1,4,7H2,2H3

- InChIKey: IFWGWAZSSQBVOQ-UHFFFAOYSA-N

- ほほえんだ: C1(C=CC=CC=1CC=C)CC

計算された属性

- せいみつぶんしりょう: 146.109550447g/mol

- どういたいしつりょう: 146.109550447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 0

3-(2-Ethylphenyl)-1-propene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB360344-5 g |

3-(2-Ethylphenyl)-1-propene, 97%; . |

62826-22-6 | 97% | 5g |

€1777.00 | 2023-06-20 | |

| Enamine | EN300-698368-1.0g |

1-ethyl-2-(prop-2-en-1-yl)benzene |

62826-22-6 | 1g |

$728.0 | 2023-05-30 | ||

| Enamine | EN300-698368-0.5g |

1-ethyl-2-(prop-2-en-1-yl)benzene |

62826-22-6 | 0.5g |

$699.0 | 2023-05-30 | ||

| Fluorochem | 200391-2g |

3-(2-Ethylphenyl)-1-propene |

62826-22-6 | 97% | 2g |

£453.00 | 2022-03-01 | |

| Enamine | EN300-698368-10.0g |

1-ethyl-2-(prop-2-en-1-yl)benzene |

62826-22-6 | 10g |

$3131.0 | 2023-05-30 | ||

| abcr | AB360344-5g |

3-(2-Ethylphenyl)-1-propene, 97%; . |

62826-22-6 | 97% | 5g |

€1777.00 | 2025-02-21 | |

| Enamine | EN300-698368-0.05g |

1-ethyl-2-(prop-2-en-1-yl)benzene |

62826-22-6 | 0.05g |

$612.0 | 2023-05-30 | ||

| Enamine | EN300-698368-0.25g |

1-ethyl-2-(prop-2-en-1-yl)benzene |

62826-22-6 | 0.25g |

$670.0 | 2023-05-30 | ||

| TRC | E085275-250mg |

3-(2-Ethylphenyl)-1-propene |

62826-22-6 | 250mg |

$ 255.00 | 2022-06-05 | ||

| abcr | AB360344-1 g |

3-(2-Ethylphenyl)-1-propene, 97%; . |

62826-22-6 | 97% | 1g |

€545.70 | 2023-06-20 |

3-(2-Ethylphenyl)-1-propene 関連文献

-

Kang-Jie Bian,Yan Li,Kai-Fan Zhang,Yan He,Tian-Rui Wu,Cheng-Yu Wang,Xi-Sheng Wang Chem. Sci. 2020 11 10437

-

Lixin Li,Zhengguang Zhao,Jing Xu,Haotian Luo,Yong Li,Xiantao Ma,Lin Tang,Bo Ren,Xinhua Cao,Yan-Na Ma Chem. Commun. 2020 56 9384

62826-22-6 (3-(2-Ethylphenyl)-1-propene) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62826-22-6)3-(2-Ethylphenyl)-1-propene

清らかである:99%/99%

はかる:1g/5g

価格 ($):320.0/928.0